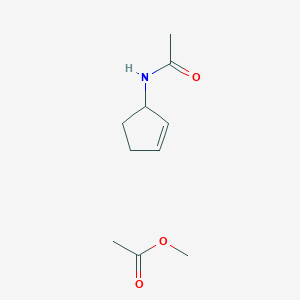

Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)

Description

Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1) is a molecular complex comprising methyl acetate and N-(cyclopent-2-en-1-yl)acetamide in a 1:1 stoichiometric ratio. The structure combines a simple ester (methyl acetate) with an acetamide derivative bearing a cyclopentenyl substituent. The cyclopentenyl group introduces steric and electronic effects that may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

N-cyclopent-2-en-1-ylacetamide;methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.C3H6O2/c1-6(9)8-7-4-2-3-5-7;1-3(4)5-2/h2,4,7H,3,5H2,1H3,(H,8,9);1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWMBFYAMWQAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC=C1.CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700876 | |

| Record name | Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86252-77-9 | |

| Record name | Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidation Using Methyl Acetate and Amines (Including Cyclopent-2-en-1-yl Amine Derivatives)

A novel and industrially viable method to prepare acetamide compounds such as methyl acetate--N-(cyclopent-2-en-1-yl)acetamide involves the direct amidation of methyl acetate with the appropriate amine under controlled temperature and pressure conditions. This approach replaces more costly acetic acid derivatives, reducing production cost while maintaining high conversion efficiency.

| Parameter | Typical Range | Preferred Range | Notes |

|---|---|---|---|

| Methyl acetate content | 60% - 90% (mass) | 75% - 85% (mass), ~80% ideal | Balance mainly methanol |

| Reaction temperature | 120°C - 240°C | 150°C - 170°C | Amidation temperature |

| Reaction pressure | 0.35 MPa - 4.0 MPa | 0.35 MPa - 0.45 MPa | Pressure control for reaction kinetics |

| Catalyst | Alkali metal alkoxides, cobalt-based, molybdenum-based | At least one catalyst required | Catalysts promote amidation |

| Reaction time | Variable, continuous process | Optimized per setup | Continuous reactors preferred |

$$

\text{Methyl acetate} + \text{N-(cyclopent-2-en-1-yl)amine} \xrightarrow[\text{catalyst}]{\text{heat, pressure}} \text{Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide} + \text{Methanol}

$$

This method was exemplified in patent CN1663944A with dimethylamine as the amine, but the principle applies similarly to cyclopent-2-en-1-yl amine derivatives.

- Pre-mixing methyl acetate and methanol to achieve the desired concentration.

- Heating the mixture to reaction temperature.

- Conducting amidation in a reactor under controlled pressure.

- Filtering to remove catalyst residues.

- Distillation and rectification to separate the product from unreacted methyl acetate, methanol, and amine.

- Recycling unreacted materials to improve efficiency.

Preparation via Acetic Acid and Amines Followed by Distillation

An alternative method involves the reaction of acetic acid with the amine, followed by removal of water and residual acid via distillation steps to isolate the acetamide product.

| Step | Conditions | Remarks |

|---|---|---|

| Amination | 70-80°C, 2 hours | Acetic acid and amine react to form crude acetamide |

| Water Distillation | ~100°C, normal pressure | Remove water formed during amidation |

| Acid Distillation | Reduced pressure (~0.096 MPa), 100-125°C | Remove excess acetic acid |

| Final Fractionation | Drying under vacuum | Obtain pure N-substituted acetamide |

This method is suitable for industrial-scale production and minimizes corrosion issues by avoiding corrosive methylamine hydrochloride salts. It is also environmentally favorable due to efficient separation and recycling.

Catalytic Amidation and Substrate Specificity

While the above methods focus on the general amidation of methyl acetate or acetic acid with amines, the presence of the cyclopent-2-en-1-yl group introduces considerations about regioselectivity and stereochemistry.

Pd-catalyzed allylic substitution reactions have been reported for cyclopentene derivatives, which can be relevant for synthesizing substituted acetamides with cyclopent-2-en-1-yl groups. These methods allow for selective functionalization at the allylic position, which can be harnessed to prepare N-substituted acetamides with high enantio- and regioselectivity.

Intramolecular cycloaddition reactions of related N-acetyl glycine derivatives containing cyclopent-2-en-1-yl substituents have been studied, indicating that the cyclopentene ring can be preserved or transformed under specific conditions, which may influence the choice of amidation method to maintain structural integrity.

Summary Table of Preparation Methods

| Method | Raw Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amidation of methyl acetate + amine | Methyl acetate, methanol, N-(cyclopent-2-en-1-yl)amine, catalyst | 150-170°C, 0.35-0.45 MPa, catalyst | Low cost, high conversion, continuous process | Requires catalyst filtration and distillation |

| Acetic acid + amine amidation + distillation | Acetic acid, N-(cyclopent-2-en-1-yl)amine | 70-80°C for amination, then distillation steps | Industrially proven, avoids corrosive salts | Multi-step, requires precise distillation control |

| Pd-catalyzed allylic substitution (for functionalized derivatives) | Allylic substrates with cyclopentene ring, nucleophiles, Pd catalyst | Mild conditions, chiral ligands used | High regio- and enantioselectivity | More complex catalysts and ligands required |

Research Findings and Considerations

The amidation using methyl acetate and methanol mixtures with appropriate catalysts achieves high conversion rates (up to 96-98%) and allows recycling of unreacted amines and solvents, improving sustainability and cost-effectiveness.

Control of methyl acetate concentration in the feed mixture is critical; around 80% methyl acetate in methanol gives optimal yields.

Catalyst choice (alkali metal alkoxides, cobalt, molybdenum catalysts) significantly affects reaction rate and selectivity.

The reaction temperature and pressure must be optimized to balance conversion and side reactions.

For N-(cyclopent-2-en-1-yl)acetamide specifically, maintaining the integrity of the cyclopentene ring during amidation is essential, favoring milder amidation conditions or catalytic methods that avoid ring saturation or rearrangement.

Chemical Reactions Analysis

Types of Reactions

Methyl acetate–N-(cyclopent-2-en-1-yl)acetamide (1/1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Introduction to Methyl Acetate–N-(Cyclopent-2-en-1-yl)acetamide (1/1)

Methyl acetate–N-(cyclopent-2-en-1-yl)acetamide (1/1) is a compound of interest in the field of organic chemistry due to its unique structural properties and potential applications. This article explores its scientific research applications, particularly in the areas of medicinal chemistry, catalysis, and material science.

Synthesis of Bioactive Compounds

Methyl acetate–N-(cyclopent-2-en-1-yl)acetamide serves as a precursor for synthesizing various bioactive compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecular architectures that can exhibit pharmacological activity.

Case Study: Anticancer Agents

Recent studies have demonstrated that derivatives of this compound can inhibit specific cancer pathways. For example, modifications to the cyclopentene ring have led to compounds with enhanced selectivity against certain cancer cell lines, showcasing the potential for targeted cancer therapies.

Chiral Catalysis

The compound's chiral nature allows it to be utilized in asymmetric catalysis, particularly in palladium-catalyzed reactions. The enantioselective properties of methyl acetate–N-(cyclopent-2-en-1-yl)acetamide have been explored for synthesizing chiral intermediates used in pharmaceuticals.

Example Reaction:

In a study involving allylic substitution reactions, methyl acetate–N-(cyclopent-2-en-1-yl)acetamide was employed as a substrate, yielding high enantiomeric excesses when paired with specific ligands. This demonstrates its utility in producing enantiomerically enriched compounds essential for drug development.

Polymer Synthesis

The compound has shown promise in polymer chemistry, particularly in the synthesis of biodegradable polymers. Its ester functionality allows for copolymerization with other monomers to produce materials with desirable mechanical properties and biodegradability.

Coatings and Adhesives

Due to its solvent properties and reactivity, methyl acetate–N-(cyclopent-2-en-1-yl)acetamide can be formulated into coatings and adhesives. Its application in these areas is driven by the need for environmentally friendly alternatives to traditional solvents and binders.

Mechanism of Action

The mechanism of action of Methyl acetate–N-(cyclopent-2-en-1-yl)acetamide (1/1) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The cyclopentenyl substituent in the target compound differentiates it from other acetamides. Key comparisons include:

Key Observations :

- The cyclopentenyl group in the target compound may confer intermediate lipophilicity compared to bulky quinoline derivatives ().

- Electron-withdrawing groups (e.g., fluoro, cyano) in analogs enhance bioactivity or stability, whereas amino groups reduce activity scores .

Biological Activity

Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1) is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be represented structurally as follows:

This structure suggests potential interactions with various biological targets, particularly in enzymatic pathways and cellular processes.

Biological Activity Overview

Research indicates that methyl acetate derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific activity of methyl acetate--N-(cyclopent-2-en-1-yl)acetamide has been less explored but can be inferred from related compounds.

Antimicrobial Activity

A study on structurally similar compounds demonstrates significant antimicrobial properties against various pathogens. The effectiveness against Gram-positive and Gram-negative bacteria suggests that methyl acetate--N-(cyclopent-2-en-1-yl)acetamide may also possess similar properties.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibited |

| Staphylococcus aureus | Inhibited |

| Klebsiella pneumoniae | Inhibited |

The biological activity of methyl acetate--N-(cyclopent-2-en-1-yl)acetamide is likely mediated through several mechanisms:

1. Enzyme Inhibition:

The compound may inhibit enzymes involved in metabolic pathways. For example, similar compounds have shown to inhibit monoamine oxidases (MAO), which are critical in neurotransmitter metabolism.

2. Cytotoxic Effects:

Research on related compounds indicates that they can induce cell death through mechanisms such as apoptosis or necrosis. The structural features of methyl acetate--N-(cyclopent-2-en-1-yl)acetamide suggest it might interact with cellular membranes or intracellular targets leading to cytotoxicity.

Case Studies

Several studies have highlighted the potential of related compounds in clinical settings:

Case Study 1: Anticancer Activity

A series of indolyl-pyridinyl-propenones demonstrated significant cytotoxic effects against glioblastoma cells. The findings suggest that structural modifications can enhance biological activity, indicating that similar approaches could be applied to methyl acetate derivatives.

Case Study 2: Antimicrobial Efficacy

Research on cannabinoid-like compounds showed promising antimicrobial activity against a variety of pathogens. This highlights the potential for methyl acetate--N-(cyclopent-2-en-1-yl)acetamide to exhibit similar effects, warranting further investigation.

Research Findings

Various studies have provided insights into the biological activities associated with methyl acetate derivatives:

- In vitro Studies: Showed that methyl acetate derivatives can induce significant cell cycle arrest in cancer cells, suggesting a potential role as chemotherapeutic agents.

- Toxicological Assessments: Safety profiles indicate that while some derivatives exhibit toxicity at high concentrations, others maintain efficacy at lower doses, emphasizing the need for careful dosage determination.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl Acetate--N-(Cyclopent-2-en-1-yl)Acetamide (1/1), and how can purity be optimized?

- Methodology : The synthesis typically involves coupling methyl acetate with N-(cyclopent-2-en-1-yl)acetamide precursors. A common approach is the esterification of 4-acetamidocyclopent-2-ene derivatives using acetic anhydride or acetyl chloride under controlled conditions . For purity optimization, recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Reaction monitoring via thin-layer chromatography (TLC) with UV visualization ensures intermediate purity .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the cyclopentene ring geometry (e.g., cis/trans configuration) and acetate/acetamide substituents. Key signals include cyclopentene protons (~5.5–6.0 ppm) and methyl acetate resonances (~2.0–2.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion ([M+H]) and fragmentation patterns, particularly the loss of the acetamide group (-59 m/z) .

- Infrared (IR) Spectroscopy : Look for carbonyl stretches (C=O) at ~1740 cm (methyl acetate) and ~1650 cm (acetamide) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Stability studies should assess hydrolysis susceptibility. The methyl acetate moiety is prone to hydrolysis in aqueous environments, while the cyclopentene ring may oxidize under prolonged light exposure. Recommendations:

- Store at -20°C in anhydrous solvents (e.g., acetonitrile or DMSO).

- Use nitrogen-purged vials to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of Methyl Acetate--N-(Cyclopent-2-en-1-yl)Acetamide?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory potential). The cyclopentene ring’s planarity may facilitate binding to hydrophobic pockets .

- Quantitative Structure-Activity Relationship (QSAR) : Correlate electronic properties (e.g., acetamide’s electron-withdrawing effect) with bioactivity data from analogues like N-(1-Methoxy-2-phenylethyl)acetamide .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Variable Temperature (VT) NMR : If splitting arises from dynamic processes (e.g., ring puckering), VT-NMR at -40°C to 80°C can reveal conformational equilibria .

- Nuclear Overhauser Effect (NOE) : NOESY experiments identify spatial proximity between cyclopentene protons and acetamide groups to confirm stereochemistry .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.